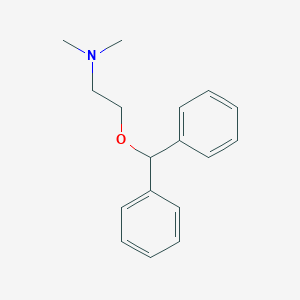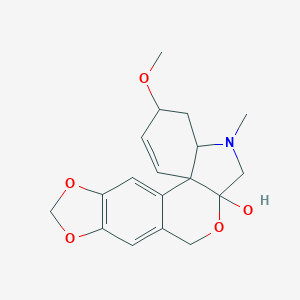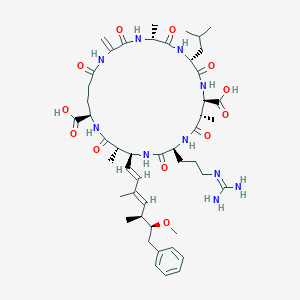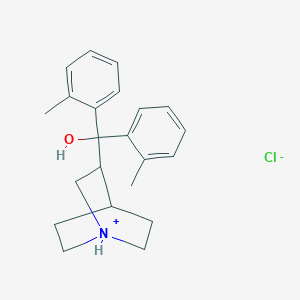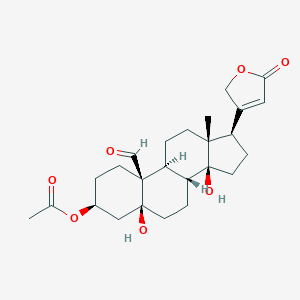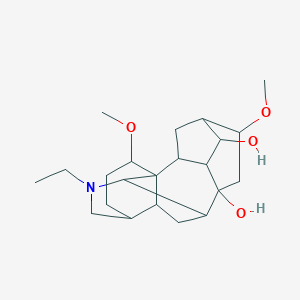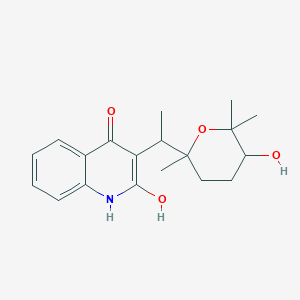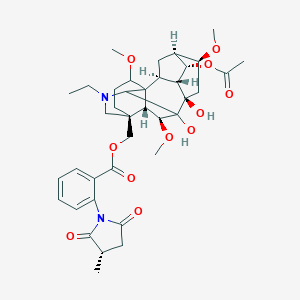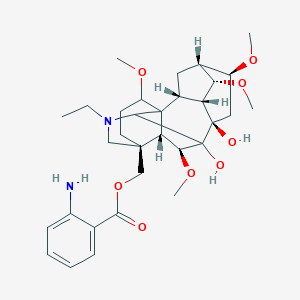![molecular formula C11H12N2O B000095 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol CAS No. 36101-54-9](/img/structure/B95.png)
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol and related compounds has been a subject of research, focusing on developing efficient and versatile methods. For instance, the reaction of anthranilamides with levulinic acids has been shown to yield tetrahydropyrrolo[2,1-b]quinazoline-1,9-diones, highlighting a method for constructing the quinazoline ring system (Yamato & Takeuchi, 1982). Additionally, Brønsted acid catalyzed annulation and palladium-catalyzed intramolecular arylation have been utilized for the synthesis of related pyrroloquinazolinone derivatives, demonstrating the versatility of synthetic approaches (Singh, Kaur, & Banerjee, 2020; Delest et al., 2004).
Molecular Structure Analysis
The molecular structure of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol derivatives has been characterized through various spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction has provided detailed insights into the crystal structure, revealing electrostatic interactions and hydrogen bonding patterns that stabilize the compound's structure (Zhurakulov et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol derivatives involves various reactions, such as cyclocondensation and dehydrogenative coupling, to yield a range of structurally diverse compounds. These reactions highlight the compound's utility as a versatile building block in organic synthesis (Shaabani, Farhangi, & Rahmati, 2006).
Physical Properties Analysis
The physical properties of these compounds, including solubility and crystallinity, have been studied to understand their behavior in different environments. For instance, modifications to the core structure can significantly influence solubility, which is crucial for their potential applications in medicinal chemistry (Sun et al., 2019).
Chemical Properties Analysis
The chemical properties, such as stability and reactivity towards various reagents, play a vital role in determining the potential applications of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol derivatives. Studies have explored these aspects through reactions with electrophilic reagents, providing insights into the compounds' reactivity and stability under different conditions (Zhang et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol and its derivatives have been studied for their antimicrobial properties. Research by Ortikov et al. (2017) synthesized various derivatives and found promising antibacterial activity against strains like S. aureus, E. coli, B. cereus, C. albicans, and P. aeruginosa. This suggests potential for developing new bactericides.
Neuroprotective Properties
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol derivatives have been evaluated for neuroprotective effects. For instance, a study by Zhang et al. (2018) designed and synthesized derivatives that showed significant neuroprotective activity against NMDA-induced cytotoxicity, suggesting potential applications in neurological disorders.
Allergy-Preventive Effects
Compounds derived from 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol have been studied for their potential in preventing allergies. Ma et al. (2018) investigated these compounds in an in vivo assay, finding significant allergy-preventive activities. These findings could contribute to the development of new treatments for allergic diseases.
Chemical Structure Analysis
Research has been conducted on the chemical structure and properties of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol derivatives. A study by Zhurakulov et al. (2022) focused on the synthesis, spectroscopic characterization, and crystal structure analysis of these compounds, providing valuable insights into their molecular configuration and potential applications.
Antiulcer Agents
A series of derivatives were synthesized and evaluated for their potential as antiulcer agents. Doria et al. (1984) conducted studies on these compounds, indicating their potential utility in therapeutic applications for ulcer treatment.
Eigenschaften
IUPAC Name |
1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-2,4-5,11,14H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWJAMWCGSWTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C(N2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-9-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



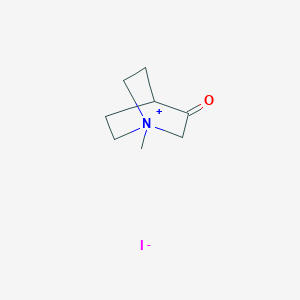
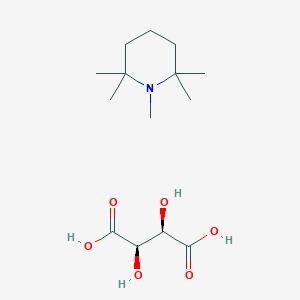
![[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B22.png)
![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)
